Cas no 2287288-10-0 (1-(Iodomethyl)-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane)
![1-(Iodomethyl)-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane structure](https://www.kuujia.com/scimg/cas/2287288-10-0x500.png)
1-(Iodomethyl)-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane Chemical and Physical Properties
Names and Identifiers
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- 1-(Iodomethyl)-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane
- AT31584
- EN300-26870166
- (1r,4r)-1-(iodomethyl)-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane
- 2287288-10-0
- CS-0527061
- EN300-6498401
-
- Inchi: 1S/C7H8F3IO/c8-7(9,10)5-1-6(2-5,3-11)12-4-5/h1-4H2
- InChI Key: GIZMCRPQQNIPFS-UHFFFAOYSA-N
- SMILES: C(C12COC(CI)(C1)C2)(F)(F)F
Computed Properties
- Exact Mass: 291.95720g/mol
- Monoisotopic Mass: 291.95720g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 9.2Ų
1-(Iodomethyl)-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6498401-2.5g |
1-(iodomethyl)-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane |
2287288-10-0 | 95% | 2.5g |
$5380.0 | 2023-07-10 | |
Enamine | EN300-6498401-10.0g |
1-(iodomethyl)-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane |
2287288-10-0 | 95% | 10.0g |
$11805.0 | 2023-07-10 | |
Enamine | EN300-6498401-0.25g |
1-(iodomethyl)-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane |
2287288-10-0 | 95% | 0.25g |
$1359.0 | 2023-07-10 | |
Enamine | EN300-26870166-0.5g |
(1r,4r)-1-(iodomethyl)-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane |
2287288-10-0 | 95.0% | 0.5g |
$1893.0 | 2025-03-14 | |
1PlusChem | 1P02A40U-500mg |
1-(Iodomethyl)-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane |
2287288-10-0 | 95% | 500mg |
$2709.00 | 2024-05-24 | |
Enamine | EN300-6498401-0.1g |
1-(iodomethyl)-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane |
2287288-10-0 | 95% | 0.1g |
$953.0 | 2023-07-10 | |
Enamine | EN300-26870166-1.0g |
(1r,4r)-1-(iodomethyl)-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane |
2287288-10-0 | 95.0% | 1.0g |
$1971.0 | 2025-03-14 | |
Enamine | EN300-26870166-0.1g |
(1r,4r)-1-(iodomethyl)-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane |
2287288-10-0 | 95.0% | 0.1g |
$1735.0 | 2025-03-14 | |
Enamine | EN300-26870166-0.25g |
(1r,4r)-1-(iodomethyl)-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane |
2287288-10-0 | 95.0% | 0.25g |
$1814.0 | 2025-03-14 | |
Enamine | EN300-26870166-2.5g |
(1r,4r)-1-(iodomethyl)-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane |
2287288-10-0 | 95.0% | 2.5g |
$3865.0 | 2025-03-14 |
1-(Iodomethyl)-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane Related Literature
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1. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
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Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
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C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
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Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
Additional information on 1-(Iodomethyl)-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane
1-(Iodomethyl)-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane: A Comprehensive Overview
The compound 1-(Iodomethyl)-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane, identified by the CAS number 2287288-10-0, is a highly specialized organic molecule with significant applications in modern chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential in various research domains, including drug discovery, polymer chemistry, and advanced materials development.
The molecular structure of 1-(Iodomethyl)-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane is characterized by a bicyclic framework with a 2-oxabicyclo[2.1.1]hexane core, which provides exceptional stability and rigidity to the molecule. The presence of an iodomethyl group at position 1 and a trifluoromethyl group at position 4 introduces unique electronic and steric properties, making this compound highly versatile for various chemical reactions and applications.
Recent studies have highlighted the importance of such bicyclic compounds in drug design, particularly in the development of bioactive molecules with improved pharmacokinetic profiles. The iodomethyl group, known for its reactivity in nucleophilic substitution reactions, has been utilized in the synthesis of various bioactive agents, including antiviral and anticancer drugs.
In addition to its role in therapeutic development, this compound has shown promise in polymer chemistry as a building block for constructing advanced materials with tailored mechanical and thermal properties. The trifluoromethyl group contributes to the molecule's hydrophobicity and chemical resistance, making it an ideal candidate for applications in high-performance polymers and coatings.
From a synthetic perspective, the preparation of 1-(Iodomethyl)-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane involves a series of intricate reactions, including ring-closing metathesis and subsequent functionalization steps to introduce the iodomethyl and trifluoromethyl groups. These methods have been optimized in recent years to enhance yield and purity, reflecting advancements in modern organic synthesis techniques.
The integration of cutting-edge computational chemistry tools has further deepened our understanding of this compound's electronic structure and reactivity patterns. Quantum mechanical calculations have revealed key insights into the molecule's bonding interactions and potential reaction pathways, paving the way for more efficient synthetic strategies and innovative applications.
In conclusion, the compound 1-(Iodomethyl)-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane represents a significant advancement in organic chemistry, offering a wealth of opportunities for researchers across diverse scientific disciplines.
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